5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride
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Overview
Description
5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 1,2-oxazole ring substituted with a 2-methylphenyl group and a carbonyl chloride functional group
Mechanism of Action
Target of Action
These drugs bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Isoxazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
It is known that isoxazole derivatives can have various biological activities, including anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of isoxazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions One common method is the reaction of 2-methylphenylhydrazine with ethyl oxalyl chloride to form the corresponding hydrazone, which then undergoes cyclization to yield the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Oxazole Derivatives: Resulting from oxidation or reduction reactions.
Coupled Products: Formed from coupling reactions involving the aromatic ring.
Scientific Research Applications
5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1,2-oxazole-3-carbonyl chloride: Similar structure but lacks the methyl group on the phenyl ring.
5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl chloride: Similar structure but has a chlorine substituent instead of a methyl group.
5-(2-methylphenyl)-1,2-thiazole-3-carbonyl chloride: Similar structure but contains a thiazole ring instead of an oxazole ring.
Uniqueness
5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride is unique due to the presence of the 2-methylphenyl group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-4-2-3-5-8(7)10-6-9(11(12)14)13-15-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDZYHCZUNMSOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NO2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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